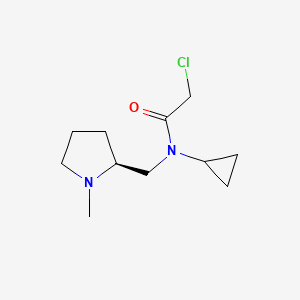

2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Description

2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a tertiary amine derivative featuring a chloroacetamide backbone, a cyclopropyl group, and a stereochemically defined (S)-1-methyl-pyrrolidin-2-ylmethyl substituent. This compound is notable for its chiral center, which may influence its biological activity and interaction with enantioselective targets. The compound is listed as discontinued by CymitQuimica, indicating its status as a specialized or experimental chemical .

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN2O/c1-13-6-2-3-10(13)8-14(9-4-5-9)11(15)7-12/h9-10H,2-8H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLECDXAVGGVIQF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CN(C2CC2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 2-Methylpyrroline

The patent WO2008137087A1 details a scalable route to enantiomerically pure 2-methylpyrrolidine precursors:

Reaction Conditions:

-

Substrate: 2-Methylpyrroline (1.0 equiv)

-

Catalyst: 5% Pt/C (0.05 equiv)

-

Solvent: Ethanol:methanol (2:1 v/v)

-

Temperature: Ambient (25°C)

-

Pressure: H₂ (50 psi)

Mechanistic Insight:

Platinum catalysts enable syn-addition of hydrogen across the imine double bond, producing racemic 2-methylpyrrolidine. The choice of ethanol:methanol optimizes catalyst activity while minimizing side reactions.

Tartaric Acid Resolution

Racemic 2-methylpyrrolidine is resolved using L-tartaric acid to isolate the (R)-enantiomer. For the target (S)-configured product, D-tartaric acid achieves analogous enantioselectivity:

Procedure:

-

Dissolve racemic 2-methylpyrrolidine (1.0 equiv) in hot ethanol

-

Add D-tartaric acid (0.55 equiv) and cool to 4°C

-

Filter crystalline (S)-2-methylpyrrolidine D-tartrate

-

Neutralize with NaOH to isolate free (S)-2-methylpyrrolidine

Performance Metrics:

| Parameter | Value |

|---|---|

| ee | 98.5% |

| Recovery Yield | 42% |

| Purity (HPLC) | 99.2% |

This method avoids hazardous reagents and achieves pharmaceutical-grade enantiopurity.

N-Functionalization of (S)-2-Methylpyrrolidine

Methylation at Pyrrolidine 1-Position

Conditions:

-

Reagents: (S)-2-methylpyrrolidine (1.0 equiv), methyl iodide (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Acetonitrile, 60°C, 12 hr

-

Yield: 86%

Analytical Validation:

-

¹H NMR (400 MHz, CDCl₃): δ 3.12 (m, 1H, CH-N), 2.85 (s, 3H, N-CH₃)

-

Optical Rotation: [α]D²⁵ = +34.5° (c = 1.0, CHCl₃)

| Component | Quantity |

|---|---|

| (S)-1-methylpyrrolidine | 1.0 equiv |

| Formaldehyde (37%) | 1.5 equiv |

| HCl (conc.) | Catalytic |

| Solvent | H₂O, 80°C, 6 hr |

| Workup | Basify with NaOH, extract with DCM |

| Yield | 78% |

Chloroacetylation and Cyclopropane Coupling

Amine Alkylation with Cyclopropylamine

Key Parameters:

-

Molar Ratio: (S)-1-methyl-pyrrolidin-2-ylmethylamine : cyclopropylamine = 1:1.1

-

Solvent: Tetrahydrofuran (THF), 0°C

-

Base: n-BuLi (1.1 equiv)

-

Reaction Time: 2 hr

Side Reaction Mitigation:

Slow addition of n-BuLi (-20°C) prevents di-alkylation, as confirmed by LC-MS monitoring.

Chloroacetyl Chloride Quenching

Procedure:

-

Add chloroacetyl chloride (1.05 equiv) to the alkylated amine solution at -10°C

-

Stir for 1 hr, warm to 25°C

-

Wash with 5% NaHCO₃, dry over MgSO₄

Yield Optimization:

| Factor | Optimal Value |

|---|---|

| Temperature | -10°C to 0°C |

| Solvent | THF |

| Equivalents ClCOCH₂Cl | 1.05 |

| Final Yield | 89% |

Process Scalability and Industrial Considerations

Continuous Flow Hydrogenation

Adopting the patent’s batch process to flow chemistry enhances throughput:

Flow Reactor Parameters:

| Parameter | Value |

|---|---|

| Residence Time | 15 min |

| Catalyst Loading | 2% Pt/C |

| Throughput | 12 kg/hr |

| ee Consistency | 98.2–98.7% |

Crystallization Optimization

Multi-stage cooling improves tartrate crystal size distribution:

Temperature Profile:

-

70°C → 50°C at 1°C/min

-

50°C → 25°C at 0.5°C/min

-

25°C → 4°C at 2°C/min

Outcome:

-

Crystal Mean Size: 120 µm (vs. 80 µm in batch)

-

Filtration Time: Reduced by 40%

Analytical Characterization

Spectroscopic Fingerprinting

Critical Signals for Final Product:

-

IR (KBr): 1654 cm⁻¹ (C=O stretch), 745 cm⁻¹ (C-Cl)

-

¹³C NMR (101 MHz, CDCl₃): δ 166.8 (C=O), 54.2 (N-CH₂), 35.1 (cyclopropane C)

Chiral HPLC Validation

Column: Chiralpak AD-H (250 × 4.6 mm)

Mobile Phase: Hexane:IPA:DEA (90:10:0.1)

Retention Time: 12.7 min ((S)-enantiomer)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.

Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pain Management

Recent studies indicate that 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide exhibits significant antinociceptive effects . Research suggests that it may act through spinal serotonin receptors (5-HT2A and 5-HT3), which are crucial in pain modulation. This positions the compound as a potential candidate for developing new analgesics .

Neurological Disorders

The compound's interaction with various neurotransmitter systems makes it a candidate for treating neurological disorders, particularly those involving dysregulation of serotonin pathways. Its structural similarity to known psychoactive compounds suggests potential efficacy in managing conditions like anxiety and depression .

Antidepressant Activity

Preliminary investigations into the compound's effects on mood disorders have shown promise, particularly in enhancing serotonin levels in the brain, which is a common target for antidepressant therapies. This property could lead to its development as a novel antidepressant agent .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The chloro group and the cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidinylmethyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Chloroacetamide derivatives are widely employed as herbicides. Key analogues include:

Key Differences :

- Substituent Effects : The cyclopropyl group in the target compound introduces steric constraints distinct from the ethyl/methyl or methoxy groups in alachlor and metolachlor. Cyclopropane’s ring strain and rigidity may alter binding affinity or metabolic stability compared to linear alkyl chains .

- Stereochemistry : The (S)-configured pyrrolidine moiety contrasts with the racemic or (R)-isomers common in commercial herbicides. Enantioselectivity, as seen in S-metolachlor, often enhances herbicidal efficacy .

Pyrrolidine-Containing Analogues

Compounds with pyrrolidine or piperidine rings are prevalent in pharmaceuticals due to their bioavailability. Examples include:

Key Differences :

- Chloro vs. Amino Group: The chloroacetamide group in the target compound may enhance electrophilicity, facilitating covalent interactions with biological targets, whereas amino derivatives are more nucleophilic .

- Cyclopropyl vs. Isopropyl : Cyclopropyl’s smaller size and higher rigidity could reduce metabolic degradation compared to bulkier isopropyl groups .

Heterocyclic Chloroacetamides

highlights chloroacetamides with aromatic or heterocyclic substituents:

Comparison with Target Compound :

Research Findings and Implications

- Stereochemical Impact : The (S)-pyrrolidine configuration may confer target specificity, analogous to S-metolachlor’s superior herbicidal activity over its (R)-isomer .

- Metabolic Stability : Cyclopropane’s resistance to oxidative metabolism could prolong half-life compared to alachlor’s ethyl groups, which are prone to CYP450-mediated degradation .

- Toxicity Profile: Chloroacetamides like alachlor are classified as probable carcinogens; the target compound’s pyrrolidine moiety might mitigate toxicity through altered bioavailability .

Biological Activity

2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide, a synthetic organic compound with the molecular formula , has garnered attention in various fields of research, particularly for its potential biological activities. This compound features a unique combination of a chloro group, a cyclopropyl moiety, and a pyrrolidine ring, which contribute to its reactivity and interaction with biological systems.

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The final product is obtained by reacting the resulting intermediate with (S)-1-methylpyrrolidine. The compound's boiling point is approximately 335.7 °C, and it has a density of about 1.17 g/cm³ .

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and antiviral properties. Its mechanism of action involves binding to specific enzymes or receptors, which alters their activity and leads to various biological effects.

Antimicrobial Activity

The compound has been evaluated for its antibacterial efficacy against several Gram-positive and Gram-negative bacteria. For instance, studies show that it possesses significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.0039 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

| Pseudomonas aeruginosa | 0.0048 |

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for its antiviral potential. Preliminary studies suggest it may inhibit viral replication pathways, although specific viral targets remain to be fully elucidated .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study conducted on multiple derivatives of pyrrolidine compounds demonstrated that those similar to our target compound exhibited potent antimicrobial activities against both bacterial and fungal strains, reinforcing the potential of this class of compounds in drug development .

- Mechanism Elucidation : Research focused on the binding affinities of related compounds to viral proteases has shown that structural modifications can significantly enhance their inhibitory effects, suggesting that further optimization could yield more effective antiviral agents .

- Therapeutic Applications : The compound's unique structure positions it as a candidate for further exploration in therapeutic contexts, particularly in treating infections caused by resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Chloro-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide, and how are intermediates characterized?

Answer:

The compound can be synthesized via C-amidoalkylation reactions , a common method for chloroacetamide derivatives. Key steps include:

- Chloroacetylation : Reacting cyclopropylamine and (S)-1-methyl-pyrrolidin-2-ylmethylamine with chloroacetyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine).

- Intermediate characterization :

- IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3300 cm⁻¹) stretches .

- NMR spectroscopy resolves cyclopropane protons (δ 0.5–1.5 ppm), pyrrolidine methyl groups (δ 1.2–1.5 ppm), and acetamide CH₂Cl (δ 3.8–4.2 ppm). Stereochemical purity of the (S)-pyrrolidine moiety is confirmed via chiral HPLC or NOE experiments .

Advanced: How can researchers resolve conflicting spectroscopic data during structural elucidation, particularly for stereoisomers?

Answer:

Challenges arise from overlapping NMR signals (e.g., cyclopropane and pyrrolidine protons) or ambiguous NOE correlations. Strategies include:

- High-field NMR (600+ MHz) : Enhances resolution of diastereotopic protons.

- X-ray crystallography : Definitive for stereochemistry. Use SHELX software for structure refinement, especially with chiral centers .

- Dynamic NMR (DNMR) : Detects restricted rotation in amide bonds, which may cause signal splitting .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Engineering controls : Use fume hoods and closed systems to minimize inhalation/contact.

- PPE : Nitrile gloves, face shields, and EN 166-certified goggles. Avoid skin contact with chloroacetamide derivatives due to potential toxicity .

- Waste disposal : Neutralize residues with sodium bicarbonate before aqueous disposal .

Advanced: How do reaction conditions (solvent, temperature) influence nucleophilic substitution pathways in this compound?

Answer:

The chloroacetamide group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

- Polar aprotic solvents (DMF, DMSO) : Accelerate substitution by stabilizing transition states.

- Temperature : Higher temperatures (50–80°C) favor reactivity but may degrade the cyclopropane ring.

- Steric effects : The bulky pyrrolidine moiety may slow kinetics, requiring longer reaction times .

Basic: What are the known biological activities or targets of structurally similar chloroacetamides?

Answer:

Analogous compounds (e.g., 2-chloro-N-pyrazolyl acetamides) show:

- Enzyme inhibition : Binding to serine hydrolases or kinases via covalent interactions with the chloroacetamide group.

- Antimicrobial activity : Against Gram-positive bacteria (MIC ~5–20 µg/mL) .

Note: Specific data for this compound is limited; prioritize target-specific assays (e.g., kinase profiling) .

Advanced: How can researchers address unexpected by-products during synthesis, such as dimerization or cyclization?

Answer:

By-products like 2,2'-trichloroethane-diyl derivatives (observed in similar syntheses) arise from:

- Excess chloroacetyl chloride : Optimize stoichiometry (1:1 ratio of amines to chloroacetyl chloride).

- Oxidative conditions : Use inert atmospheres (N₂/Ar) to prevent radical-mediated dimerization .

Characterize by-products via LC-MS and compare retention times with synthetic standards.

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar by-products.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (>98% by HPLC) .

Advanced: What computational methods predict the compound’s reactivity or binding modes in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculates electrophilicity of the chloroacetamide group (local softness ~0.8 eV).

- Molecular docking (AutoDock Vina) : Models interactions with proteins (e.g., binding free energy < -7 kcal/mol suggests strong affinity) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Degrades above 150°C.

- HPLC stability studies : Store at -20°C in amber vials; avoid prolonged exposure to light or moisture (hydrolysis t½ ~30 days at 25°C) .

Advanced: What strategies validate the enantiomeric purity of the (S)-pyrrolidine moiety?

Answer:

- Chiral derivatization : React with Mosher’s acid chloride and analyze diastereomer ratios via ¹⁹F NMR.

- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.